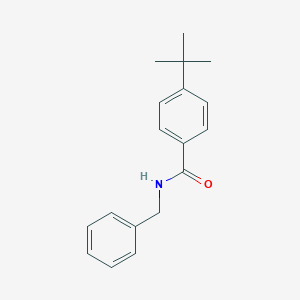
N-benzyl-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-tert-butylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BBBA and is a derivative of benzamide. BBBA has a unique chemical structure that makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of BBBA is not fully understood. However, it is believed that BBBA acts as a positive allosteric modulator of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, BBBA may help to reduce the symptoms of neurological disorders such as epilepsy and Parkinson's disease.
Effets Biochimiques Et Physiologiques
BBBA has been found to exhibit a range of biochemical and physiological effects. In animal studies, BBBA has been shown to increase the threshold for seizures and reduce the severity of convulsions. BBBA has also been found to reduce inflammation and pain in animal models of arthritis. In addition, BBBA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBBA in lab experiments is its relatively simple synthesis method. BBBA is also a stable compound that can be easily stored and transported. However, one of the limitations of using BBBA in lab experiments is its limited solubility in water. This can make it difficult to administer BBBA to animals or to study its effects in aqueous environments.
Orientations Futures
There are several future directions for research on BBBA. One area of interest is the development of new compounds based on the structure of BBBA with improved pharmacological properties. Another area of interest is the study of BBBA's effects on other neurotransmitter systems in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of BBBA and to determine its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of BBBA can be achieved through several methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzyl chloride with 4-tert-butylbenzoic acid in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to obtain BBBA. The Suzuki coupling reaction involves the reaction of 4-tert-butylbenzeneboronic acid with benzyl chloride in the presence of a palladium catalyst. The resulting product is then treated with ammonia to obtain BBBA.
Applications De Recherche Scientifique
BBBA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BBBA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BBBA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In drug discovery, BBBA has been used as a starting point for the synthesis of new compounds with improved pharmacological properties. In neuroscience, BBBA has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors.
Propriétés
Numéro CAS |
101927-55-3 |
|---|---|
Nom du produit |
N-benzyl-4-tert-butylbenzamide |
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-benzyl-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-11-9-15(10-12-16)17(20)19-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) |
Clé InChI |
YDWFQKUSPZKUPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
0.6 [ug/mL] |
Synonymes |
N-benzyl-4-tert-butylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






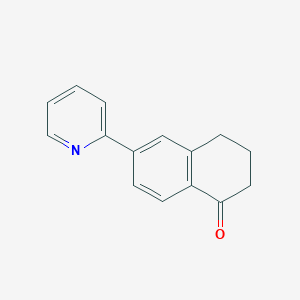

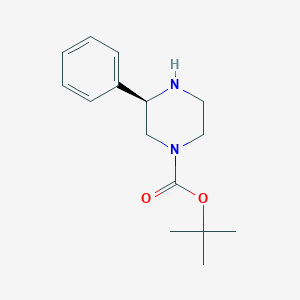

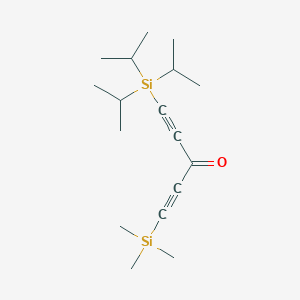
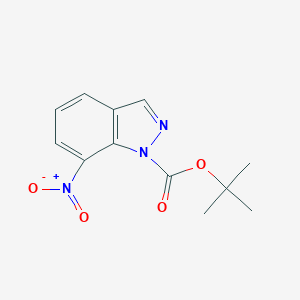
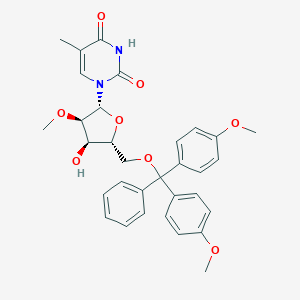



![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)